N-cyclopropyl-2-methylpyridin-3-amine
CAS No.: 1346541-24-9
Cat. No.: VC7070123
Molecular Formula: C9H12N2
Molecular Weight: 148.209
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1346541-24-9 |
---|---|
Molecular Formula | C9H12N2 |
Molecular Weight | 148.209 |
IUPAC Name | N-cyclopropyl-2-methylpyridin-3-amine |
Standard InChI | InChI=1S/C9H12N2/c1-7-9(3-2-6-10-7)11-8-4-5-8/h2-3,6,8,11H,4-5H2,1H3 |
Standard InChI Key | UEZHIZOPPNDAOQ-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=N1)NC2CC2 |
Introduction
Structural and Molecular Characteristics
The molecular structure of N-cyclopropyl-2-methylpyridin-3-amine consists of a pyridine ring substituted with a methyl group at the 2-position and a cyclopropylamine moiety at the 3-position. The cyclopropyl group introduces steric strain and conformational rigidity, which may influence the compound’s reactivity and interactions with biological targets .
Molecular Formula and Weight
Based on analogs such as N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine (C₉H₁₁FN₂, MW 166.20 g/mol) and N-(cyclopropylmethyl)-2-methylpyridin-3-amine (C₁₀H₁₄N₂, MW 162.23 g/mol) , the molecular formula of N-cyclopropyl-2-methylpyridin-3-amine is likely C₉H₁₂N₂, with a molecular weight of 148.21 g/mol.
Computed Physicochemical Properties
Using PubChem’s computational tools for related compounds, the following properties are inferred:
Property | Value |
---|---|
XLogP3-AA | 1.8–2.2 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 2 |
Topological Polar Surface Area | 24.9 Ų |
Rotatable Bond Count | 2 |
These properties suggest moderate lipophilicity and potential bioavailability, aligning with trends observed in small-molecule drug candidates .
Synthetic Routes and Chemical Reactivity
Synthesis Strategies
The synthesis of N-cyclopropyl-2-methylpyridin-3-amine can be hypothesized through two primary routes:
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Nucleophilic Aromatic Substitution: Reacting 3-amino-2-methylpyridine with cyclopropyl bromide under basic conditions.
This method is analogous to the synthesis of N-cyclopropyl-3-fluoro-5-methylpyridin-2-amine .
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Reductive Amination: Condensing 2-methylpyridin-3-amine with cyclopropanecarbaldehyde followed by reduction using sodium cyanoborohydride.
Reactivity Profile
The compound’s reactivity is dominated by:
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Pyridine Ring: Susceptible to electrophilic substitution at the 4- and 6-positions due to electron-deficient nature.
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Amine Group: Participates in acylation, alkylation, and coordination with metal ions .
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Cyclopropyl Group: May undergo ring-opening reactions under strong acidic or oxidative conditions.
The absence of electron-withdrawing groups (e.g., fluorine) in N-cyclopropyl-2-methylpyridin-3-amine may shift its activity toward kinase or protease inhibition compared to fluorinated analogs .
Applications in Medicinal Chemistry
Lead Compound Optimization
The methyl and cyclopropyl groups offer sites for derivatization:
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Methyl Group: Replacement with bulkier substituents to enhance target selectivity.
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Cyclopropylamine: Modification to improve solubility (e.g., hydroxylation).
Drug Likeness and ADMET Predictions
Using the Rule of Five:
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Molecular Weight: 148.21 (<500)
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XLogP3: 1.8–2.2 (<5)
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H-Bond Donors/Acceptors: 1/2 (<5/10)
These metrics suggest favorable oral bioavailability and CNS permeability .
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